4-Chloro-3-iodo-6-methylquinoline
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Overview
Description
4-Chloro-3-iodo-6-methylquinoline is a quinoline derivative, a class of nitrogen-containing heterocyclic compounds. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry, industrial applications, and synthetic organic chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-3-iodo-6-methylquinoline typically involves multi-step reactions. One common method is the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst and a base. The reaction conditions are generally mild and functional group tolerant, making it suitable for the synthesis of various quinoline derivatives .
Industrial Production Methods
Industrial production methods for quinoline derivatives often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of green chemistry principles, such as solvent-free reactions and microwave irradiation, is becoming increasingly popular to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
4-Chloro-3-iodo-6-methylquinoline can undergo various chemical reactions, including:
Oxidation: Conversion to quinoline N-oxides using oxidizing agents.
Reduction: Reduction of the nitro group to an amine.
Substitution: Halogen exchange reactions, nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions include various substituted quinolines, which can be further functionalized for specific applications .
Scientific Research Applications
4-Chloro-3-iodo-6-methylquinoline has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for the development of new therapeutic agents.
Industry: Utilized in the production of dyes, catalysts, and materials
Mechanism of Action
The mechanism of action of 4-Chloro-3-iodo-6-methylquinoline involves its interaction with specific molecular targets. For example, quinoline derivatives are known to inhibit DNA synthesis by promoting the cleavage of bacterial DNA gyrase and type IV topoisomerase, leading to rapid bacterial death . The exact molecular pathways and targets can vary depending on the specific application and derivative.
Comparison with Similar Compounds
Similar Compounds
2-Methylquinoline: Known for its substantial biological activities.
3-Chloro-1-(4-chlorophenyl)-4-(2-(2-chloro-6-methylquinolin-3-yl)-5-(pyridin-4-yl)-1,3,4-oxadiazol-3(2H)-yl)-4-methylazetidin-2-one: Exhibits excellent antibacterial activity.
Uniqueness
4-Chloro-3-iodo-6-methylquinoline is unique due to its specific substitution pattern, which can impart distinct chemical and biological properties. The presence of both chloro and iodo substituents can influence its reactivity and interactions with biological targets, making it a valuable compound for various research applications .
Properties
Molecular Formula |
C10H7ClIN |
---|---|
Molecular Weight |
303.52 g/mol |
IUPAC Name |
4-chloro-3-iodo-6-methylquinoline |
InChI |
InChI=1S/C10H7ClIN/c1-6-2-3-9-7(4-6)10(11)8(12)5-13-9/h2-5H,1H3 |
InChI Key |
CVRBNOXKJBPVFN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C(=CN=C2C=C1)I)Cl |
Origin of Product |
United States |
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